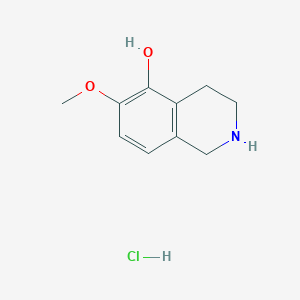

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

Description

Chemical Structure and Properties 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride (CAS: 103030-69-9) is a tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol. The compound features a methoxy group (-OCH₃) at position 6 and a hydroxyl group (-OH) at position 5 on the isoquinoline core, which is partially saturated (1,2,3,4-tetrahydro). The hydrochloride salt enhances its solubility in polar solvents. Key physicochemical properties include a boiling point of 326.5°C at 760 mmHg, though data on melting point and density remain unspecified .

Propriétés

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-6-11-5-4-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKSZXYBDFWOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNCC2)C=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Precursor Synthesis: 2-(3-Methoxyphenyl)Acetonitrile Derivatives

The synthesis begins with the preparation of 2-(3-methoxyphenyl)acetonitrile (13a ), a critical intermediate. Bis-alkylation of this nitrile with appropriate electrophiles introduces substituents at the C4 position, which are retained through subsequent steps. For example, treatment of 13a with 1,2-dibromoethane in the presence of potassium carbonate yields the bis-alkylated nitrile, which is then reduced to the corresponding amine using lithium aluminium hydride (LiAlH4).

Table 1: Key Intermediates in Precursor Synthesis

Cyclization and Hydrolysis

The Pictet-Spengler cyclization is initiated by treating the amine intermediate with formaldehyde in aqueous HCl, forming the tetrahydroisoquinoline scaffold. Subsequent hydrolysis of the resulting aminal with concentrated HCl yields the hydrochloride salt. This step achieves moderate to high yields (50–80%) but requires careful control of stoichiometry to avoid over-acidification.

Critical Parameters for P-S Cyclization

-

Acid Catalyst : Concentrated HCl or trifluoroacetic acid (TFA) are preferred for protonating the imine intermediate.

-

Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Alternative Synthetic Strategies

While the P-S reaction dominates, alternative routes have been explored to improve regioselectivity or accommodate specific substituents.

Bischler-Napieralski Cyclization

This method involves cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl3) or other Lewis acids. For example, N-(3-methoxyphenethyl)acetamide undergoes cyclization at 120°C in toluene, followed by reduction of the resulting dihydroisoquinoline with sodium borohydride (NaBH4). However, this route is less favored due to lower yields (~40%) and competing side reactions.

Reductive Amination Pathways

Reductive amination of 3-methoxybenzaldehyde with nitroethane derivatives, followed by catalytic hydrogenation, offers a stereocontrolled approach. Palladium on carbon (Pd/C) or Raney nickel catalysts facilitate the reduction, but methoxy group demethylation remains a challenge, necessitating protective group strategies.

Optimization and Functional Group Modifications

Protecting Group Strategies

The phenolic -OH group at C5 is susceptible to oxidation and requires protection during synthesis. Benzyl ether protection (using BnCl/K2CO3) is common, with subsequent deprotection via hydrogenolysis (H2/Pd-C) achieving >90% recovery.

Chirality Induction

Asymmetric synthesis of 6-MeO-THIQ·HCl employs chiral auxiliaries or catalysts. For instance, use of (R)-BINOL-derived phosphoric acids in the P-S reaction achieves enantiomeric excess (ee) up to 85%, though scalability remains limited.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Pictet-Spengler | 50–80 | 95–98 | One-pot, scalable | Acid-sensitive substrates |

| Bischler-Napieralski | 30–45 | 85–90 | No formaldehyde required | Low regioselectivity |

| Reductive Amination | 60–75 | 90–95 | Stereocontrol | Protective groups needed |

Analytical Characterization and Quality Control

Spectroscopic Validation

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

1.1 Neuroprotective Properties

Tetrahydroisoquinoline derivatives, including 6-methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride, have been studied for their neuroprotective effects. Research indicates that these compounds may exert protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Study: Neuroprotective Effects in Animal Models

A study demonstrated that administration of tetrahydroisoquinoline derivatives reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The results suggested that these compounds could potentially serve as therapeutic agents for neurodegenerative disorders .

1.2 Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Research has shown that tetrahydroisoquinoline compounds exhibit activity against various bacterial strains and fungi .

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol HCl | E. coli | 15 |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol HCl | S. aureus | 18 |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol HCl | C. albicans | 12 |

This table illustrates the compound's effectiveness against specific pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The structural features of tetrahydroisoquinoline derivatives significantly influence their biological activities. Understanding the SAR allows researchers to optimize these compounds for enhanced efficacy and reduced toxicity.

Key Findings on SAR

- Methoxy Substitution : The presence of methoxy groups at specific positions enhances the lipophilicity of the compound, improving its ability to cross the blood-brain barrier.

- Hydrochloride Formulation : The hydrochloride salt form improves solubility and stability in biological systems .

Synthesis and Formulation Challenges

The synthesis of this compound has been documented to involve multiple steps with varying yields. Recent advancements have focused on improving synthetic routes to enhance yield and reduce costs .

Synthesis Overview

A typical synthesis involves:

- Formation of the tetrahydroisoquinoline core through cyclization.

- Introduction of the methoxy group via methylation.

- Conversion to hydrochloride salt for improved solubility.

Future Directions and Research Opportunities

Further research is warranted to explore:

- In vivo studies : To better understand pharmacokinetics and therapeutic potential.

- Combination therapies : Investigating synergistic effects with existing drugs for enhanced treatment outcomes.

- Novel formulations : Developing delivery systems that improve bioavailability.

Mécanisme D'action

The mechanism by which 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Substituent Variations in Tetrahydroisoquinoline Derivatives

The biological and physicochemical profiles of tetrahydroisoquinolines are highly dependent on substituent patterns. Below is a comparative analysis:

Key Observations :

- Hydroxyl vs.

- Dimethoxy Derivatives : 6,7-Dimethoxy substitutions (e.g., compound 6d in ) enhance lipophilicity and receptor binding affinity, as seen in cholinergic agents .

- Ring Modifications: Hydrastinine’s dioxolane ring introduces rigidity, altering metabolic pathways compared to non-fused tetrahydroisoquinolines .

Comparison with Tetrahydroquinoline Derivatives

Tetrahydroquinolines, isosteres of tetrahydroisoquinolines, differ in nitrogen position (quinoline vs. isoquinoline):

The positional isomerism in tetrahydroquinolines reduces hydrogen-bonding capacity compared to the 5-OH-substituted tetrahydroisoquinoline, limiting pharmacological utility .

Functionalized Derivatives in Drug Discovery

highlights derivatives with carboxylate groups (e.g., (R)-6-Methoxy-1,2,3,4-THIQ-1-carboxylic acid), which are used as intermediates for peptide coupling or prodrug design. These derivatives contrast with the target compound’s hydroxyl-methoxy motif, emphasizing the role of functional groups in drug optimization .

Activité Biologique

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride (CAS No. 1628638-77-6) is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- CAS Number : 1628638-77-6

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells. For example:

- Mechanism : The compound appears to modulate the expression of neurotrophic factors and decrease pro-inflammatory cytokines.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell death induced by oxidative stress in neuronal cell lines.

Antidepressant Activity

There is emerging evidence suggesting that this compound may possess antidepressant-like effects.

- Mechanism : It is hypothesized that the compound interacts with serotonin and norepinephrine pathways, which are critical in mood regulation.

- Case Study : Animal models treated with varying doses of the compound displayed reduced depressive-like behaviors in forced swim tests compared to control groups.

Analgesic Properties

This compound has also been investigated for its analgesic effects.

- Mechanism : The analgesic activity may be attributed to its interaction with opioid receptors and modulation of pain signaling pathways.

- Case Study : In a controlled study involving rodents, administration of the compound resulted in significant pain relief in models of acute and chronic pain.

Research Findings

Q & A

Basic: What synthetic routes are recommended for preparing 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves cyclization of appropriately substituted precursors followed by salt formation. For example:

- Cyclization : Start with a methoxy-substituted phenylalanine derivative or analogous precursors. Use reductive amination or Pictet-Spengler cyclization under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline core .

- Salt Formation : Dissolve the free base in ethanol and add concentrated HCl dropwise until pH 1–2. Filter and recrystallize from ethanol to obtain the hydrochloride salt .

- Purity Control : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and melting point analysis (compare with literature values, e.g., 164–166°C for analogous compounds) .

Basic: How can the structural integrity of the hydrochloride salt be confirmed?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C-NMR to verify methoxy (δ ~3.8 ppm) and aromatic proton environments. Compare with tetrahydroisoquinoline derivatives (e.g., shifts for NH and hydroxyl groups may vary with salt formation) .

- IR : Confirm O-H (broad ~3200 cm⁻¹) and N-H stretches (2500–3000 cm⁻¹) in the hydrochloride form .

- Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., C₁₀H₁₄NO₂·HCl requires C 52.2%, H 5.7%, N 5.1%) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and salt formation .

Advanced: How do structural modifications (e.g., methoxy position) influence biological activity in tetrahydroisoquinoline derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Methoxy Position : Moving the methoxy group from C6 to C7 (as in 6,7-dimethoxy analogs) can alter receptor binding affinity. For example, 6,7-dimethoxy derivatives show enhanced interaction with adrenergic receptors due to steric and electronic effects .

- Hydroxyl Group : The C5 hydroxyl group is critical for hydrogen bonding with biological targets. Methylation or acetylation of this group reduces activity in enzyme inhibition assays .

- Experimental Design : Use competitive binding assays (e.g., radioligand displacement) and molecular docking simulations to quantify affinity changes .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

Discrepancies in melting points (e.g., 164–166°C vs. 163–165°C in literature) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to detect polymorphic forms .

- Hydration/Solvation : Perform Karl Fischer titration to rule out moisture content. Anhydrous forms typically have higher melting points .

- Impurity Profiling : Use HPLC-MS to identify trace by-products (e.g., unreacted precursors or oxidation products) that depress melting points .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol or ethanol/water mixtures for high recovery of crystalline product. Monitor solubility at elevated temperatures (e.g., 60–80°C) .

- Column Chromatography : For crude mixtures, employ silica gel with gradients of ethyl acetate/hexane or DCM/methanol. Rf values of 0.3–0.5 are typical for polar tetrahydroisoquinolines .

- Ion-Exchange Chromatography : Separate hydrochloride salts from neutral impurities using Dowex 50WX4 resin and elute with NH₄OH/MeOH .

Advanced: How does pH stability affect experimental design for in vitro assays?

Methodological Answer:

- pH-Dependent Stability : The hydrochloride salt is stable in acidic conditions (pH 1–3) but may hydrolyze in neutral/basic buffers. Pre-dissolve in 0.1M HCl for cell culture studies .

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 4.5 for short-term assays. For long-term storage, lyophilize and store at -20°C under inert gas .

- Degradation Monitoring : Track stability via HPLC at 254 nm. Degradation products (e.g., demethylated analogs) elute earlier than the parent compound .

Advanced: What are the challenges in interpreting mass spectrometry (MS) data for this compound?

Methodological Answer:

- Fragmentation Patterns : The tetrahydroisoquinoline core fragments at the C1-N bond, producing ions at m/z 150 (methoxy-substituted benzene) and 121 (CH₂NH₂⁺). Confirm with HRMS (e.g., calculated for C₁₀H₁₄NO₂: 180.1025) .

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-MS. Use ammonium formate buffers to suppress adducts .

- Isotopic Clusters : Chlorine in the hydrochloride salt (³⁵Cl/³⁷Cl) produces a 3:1 isotopic pattern at M+2, aiding identification .

Basic: What solubility profiles should guide solvent selection for biological testing?

Methodological Answer:

- Aqueous Solubility : The hydrochloride salt is soluble in water (≥10 mg/mL at pH 2) but precipitates at neutral pH. Use 0.1M HCl for stock solutions .

- Organic Solvents : Soluble in DMSO (50 mg/mL), ethanol, and methanol. Avoid DMF due to potential carbamate formation with the amine .

- In Vitro Dilution : For cell-based assays, dilute DMSO stocks into culture media (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced: How can researchers validate the absence of isoquinoline oxidation by-products?

Methodological Answer:

- Oxidative Stress Tests : Incubate the compound with H₂O₂ or cytochrome P450 enzymes (e.g., CYP3A4) and analyze via LC-MS. Major oxidation products include quinoline derivatives (m/z +16) .

- Spectroscopic Markers : Monitor UV-Vis spectra for shifts from 270 nm (tetrahydroisoquinoline) to 310 nm (aromatic quinoline) .

- Control Experiments : Include antioxidants (e.g., ascorbic acid) in storage buffers to suppress autoxidation .

Advanced: What computational methods support the design of analogs with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target ~1.5–2.5), BBB permeability, and CYP450 interactions .

- Docking Studies : Perform molecular dynamics simulations with target proteins (e.g., monoamine oxidases) to optimize substituent positions for binding .

- Metabolic Stability : Apply hepatocyte microsomal assays to identify metabolic soft spots (e.g., demethylation at C6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.